molecular formula C10H13BrClNO B2668831 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride CAS No. 2241129-66-6

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Cat. No.: B2668831
CAS No.: 2241129-66-6
M. Wt: 278.57
InChI Key: IVNNZNKEJDHTKO-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl It is a derivative of benzoxepin, a bicyclic compound containing both benzene and oxepin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride typically involves the bromination of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxepin derivatives.

    Reduction: Formation of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

    Substitution: Formation of various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A structurally similar compound with a hydroxyl group instead of an amine group.

    Tribromobenzene: A compound with three bromine atoms bonded to a benzene ring, lacking the oxepin structure.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride is unique due to its combination of a bromine atom and an amine group within the benzoxepin framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNZNKEJDHTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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